1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Description
This compound is a tetrahydroindol-4-one derivative characterized by a benzodioxolyl group at position 1 and methyl substituents at positions 2 and 4. Its core structure consists of a partially saturated indole ring fused with a ketone group, making it a versatile scaffold for pharmacological and synthetic applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10-5-14-13(15(19)6-10)7-11(2)18(14)12-3-4-16-17(8-12)21-9-20-16/h3-4,7-8,10H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCYZGVUTQJCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Indole Core Formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The benzodioxole group is then coupled with the indole core using a palladium-catalyzed cross-coupling reaction.
Methylation: The final step involves the methylation of the indole core to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzodioxole or indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that derivatives of indole compounds like 1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one exhibit antidepressant properties. In a study evaluating similar compounds for their effects on monoamine oxidase (MAO) inhibition, certain derivatives demonstrated significant activity against MAO-B and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases complicated by depression .
2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. A study involving various synthesized indazole derivatives revealed that some exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was measured through zones of inhibition and minimum inhibitory concentrations (MICs), indicating potential for development into antimicrobial agents .
Pharmacological Applications
1. Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various target proteins. For instance, docking studies with DNA gyrase showed favorable binding energies and interactions that could lead to the development of new antibacterial agents targeting bacterial DNA replication processes .
2. Multi-target Directed Ligands (MTDLs)
The compound's structure allows it to act as a multi-target directed ligand, making it suitable for treating complex diseases like depression and neurodegeneration. Studies have synthesized compounds that combine features from different pharmacophores to enhance therapeutic efficacy while minimizing side effects .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antidepressant Efficacy
A series of indole derivatives were synthesized and tested for their MAO inhibitory activity. Among them, the compound similar to this compound showed promising results in reducing immobility time in forced swim tests (FST), indicating potential antidepressant effects .
Case Study 2: Antibacterial Activity Assessment
In a comparative study of various synthesized compounds against common bacterial strains, the compound demonstrated significant antibacterial properties. The study utilized agar diffusion methods to measure antibacterial efficacy quantitatively through zones of inhibition .
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Comparisons
The structural features of related tetrahydroindol-4-one derivatives are summarized below:
Key Observations :
- The benzodioxolyl group in the target compound distinguishes it from simpler analogs (e.g., 2-methyl derivatives) and may enhance binding to aromatic receptor sites .
- 6,6-Dimethyl substituents in related compounds (e.g., ) improve conformational stability, whereas the target compound’s 2,6-dimethyl groups may influence steric hindrance .
Key Observations :
- The target compound’s synthesis may involve aryl coupling strategies similar to those in but with benzodioxolyl precursors .
- Halogenation steps (e.g., bromine water in ) introduce functional diversity but complicate purification .
- Aqueous or ethanol-based methods () offer eco-friendly advantages compared to organic solvents .
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety fused with a tetrahydroindole framework. Its molecular formula is , and it has a molecular weight of approximately 273.34 g/mol.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl... | 15.8 | |
| Similar Benzodioxole Derivative | 12.5 | |
| Standard Antioxidant (Trolox) | 20.0 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, treatment with the compound reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM over 24 hours.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. It has been reported to protect neuronal cells from apoptosis induced by oxidative stress.
Mechanism of Action
The neuroprotective effects are attributed to the modulation of signaling pathways involved in cell survival and apoptosis. The compound appears to activate the PI3K/Akt pathway while inhibiting the caspase cascade.
Binding Affinity Studies
Molecular docking studies have revealed that this compound binds effectively to various biological targets associated with neurodegeneration and inflammation.
Table 2: Binding Affinities
Q & A
How can multi-component reactions be optimized for synthesizing 1-(2H-1,3-benzodioxol-5-yl) indol-4-one derivatives with high regioselectivity?
Answer:
The synthesis of structurally complex indol-4-one derivatives often employs multi-component reactions (MCRs). For example, a three-component reaction involving phenacyl bromide, dimedone, and substituted anilines in a water-ethanol (1:1) solvent system under reflux conditions has been reported for analogous compounds. Key optimization parameters include:
- Solvent polarity : Aqueous ethanol enhances solubility and stabilizes intermediates via hydrogen bonding .
- Reaction time and temperature : Prolonged reflux (6–8 hours) ensures complete cyclization and minimizes side products.
- Substituent effects : Electron-donating groups on the aniline component improve nucleophilic attack efficiency.
Advanced researchers should employ Design of Experiments (DoE) to model interactions between variables (e.g., temperature, stoichiometry) and quantify their impact on regioselectivity.
What crystallographic strategies are recommended for resolving structural ambiguities in this compound’s polymorphs or solvates?
Answer:
X-ray crystallography using SHELXL or SHELXS is critical for resolving anisotropic displacement parameters and verifying hydrogen bonding networks. For challenging cases (e.g., twinned crystals or high thermal motion):
- High-resolution data collection : Use synchrotron radiation to enhance data completeness (>99%) and redundancy .
- Density Functional Theory (DFT) integration : Cross-validate experimental bond lengths/angles with computational models to address disorder .
- ORTEP visualization : Generate thermal ellipsoid plots to identify regions of high anisotropy, guiding refinement constraints .
How should researchers address discrepancies between experimental and theoretical mass spectrometry (MS) data for this compound?
Answer:
Discrepancies in GCMS/EI-HRMS data (e.g., mismatched m/z values) often arise from:
- Isomeric impurities : Use preparative HPLC to isolate minor components and compare their spectra with the parent compound .
- Ionization artifacts : Employ softer ionization techniques (e.g., ESI-MS) to reduce fragmentation and confirm molecular ion peaks.
- Computational validation : Compare experimental m/z with ab initio calculations (e.g., Gaussian09) to identify plausible adducts or degradation products .
What methodologies are effective for evaluating the antifungal activity of benzodioxole-indole hybrids?
Answer:
For structure-activity relationship (SAR) studies:
- In vitro assays : Use standardized microbroth dilution (CLSI M27/M38) to determine minimum inhibitory concentrations (MICs) against Candida or Aspergillus strains .
- Molecular docking : Screen against fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) to predict binding affinity .
- Toxicity profiling : Compare selectivity indices (SI = mammalian cell IC50 / fungal MIC) to prioritize candidates with low cytotoxicity .
How can researchers refine crystallographic data for this compound when faced with high R-factor values?
Answer:
High R-factors (>0.05) indicate poor model-data fit. Mitigation strategies include:
- Twinned data correction : Use SHELXL’s TWIN/BASF commands to model twin domains .
- Hydrogen atom placement : Apply riding models with standardized X—H distances for non-polar H atoms.
- Disorder modeling : Split occupancy for overlapping atoms (e.g., methyl groups) and apply geometric restraints .
What analytical approaches are recommended for identifying and quantifying trace impurities in synthesized batches?
Answer:
For purity assessment:
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals from isomers or byproducts .
- Chiral HPLC : Detect enantiomeric impurities using polysaccharide-based columns (e.g., Chiralpak IA).
- LC-MS/MS : Quantify sub-1% impurities via multiple reaction monitoring (MRM) with isotopically labeled internal standards .
How can structure-based drug design (SBDD) principles be applied to enhance the compound’s bioactivity?
Answer:
Advanced SBDD workflows involve:
- Pharmacophore mapping : Align the benzodioxole and indol-4-one moieties with key receptor subpockets (e.g., hydrophobic/π-stacking regions) .
- Dynamic simulations : Perform molecular dynamics (MD) to assess binding stability over time (e.g., RMSD < 2 Å over 100 ns).
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., methyl groups susceptible to oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
